molecular formula C16H26Hg B14659194 Di(oct-1-yn-1-yl)mercury CAS No. 42367-33-9

Di(oct-1-yn-1-yl)mercury

Cat. No.: B14659194
CAS No.: 42367-33-9
M. Wt: 418.97 g/mol
InChI Key: XASJMOZJAQPLGG-UHFFFAOYSA-N
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Description

Di(oct-1-yn-1-yl)mercury (CAS 42367-33-9) is an organomercury compound with the formula Hg(C≡C-C₆H₁₃)₂. It belongs to the class of dialkynylmercury derivatives, characterized by two terminal alkyne groups bonded to a central mercury atom. The oct-1-yn-1-yl substituents impart distinct electronic and steric properties, influencing its reactivity, stability, and applications in synthetic chemistry. Organomercury compounds like this are historically significant in catalysis and organic synthesis, though their use has declined due to toxicity concerns .

Properties

CAS No.

42367-33-9

Molecular Formula

C16H26Hg

Molecular Weight

418.97 g/mol

IUPAC Name

bis(oct-1-ynyl)mercury

InChI

InChI=1S/2C8H13.Hg/c2*1-3-5-7-8-6-4-2;/h2*3,5-8H2,1H3;

InChI Key

XASJMOZJAQPLGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#C[Hg]C#CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(oct-1-yn-1-yl)mercury can be synthesized through the reaction of mercury(II) chloride with oct-1-yne in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:

  • Dissolution of mercury(II) chloride in an appropriate solvent such as ethanol.
  • Addition of oct-1-yne to the solution.
  • Introduction of sodium hydroxide to facilitate the reaction.
  • Isolation and purification of the resulting this compound compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Di(oct-1-yn-1-yl)mercury undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury oxides and other oxidation products.

    Reduction: Reduction reactions can convert this compound to elemental mercury and other reduced forms.

    Substitution: The oct-1-yn-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Mercury oxides and various organic oxidation products.

    Reduction: Elemental mercury and reduced organic compounds.

    Substitution: New organomercury compounds with different functional groups.

Scientific Research Applications

Di(oct-1-yn-1-yl)mercury has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in medicinal chemistry and drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which di(oct-1-yn-1-yl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can form complexes with proteins, enzymes, and other biomolecules, leading to alterations in their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Mercury Compounds

The following analysis compares Di(oct-1-yn-1-yl)mercury with analogous organomercury compounds, focusing on molecular structure, physical properties, and reactivity.

Key Compounds for Comparison

  • Bis(pent-1-yn-1-yl)mercury (CAS 69775-81-1): Hg(C≡C-C₃H₇)₂
  • Bis(prop-1-ynyl)mercury (CAS 64705-15-3): Hg(C≡C-CH₂)₂
  • Mercury di-n-butyl (CAS 629-35-6): Hg(C₄H₉)₂

Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituent Type Key Structural Feature
This compound C₁₆H₂₆Hg ~418.6 Terminal alkyne Long alkyl chain (C₈) with triple bond
Bis(pent-1-yn-1-yl)mercury C₁₀H₁₄Hg ~334.6 Terminal alkyne Medium alkyl chain (C₅) with triple bond
Bis(prop-1-ynyl)mercury C₆H₆Hg ~278.6 Terminal alkyne Short alkyl chain (C₃) with triple bond
Mercury di-n-butyl C₈H₁₈Hg 314.82 Alkyl Saturated n-butyl groups

Notes:

  • Electronic effects : Terminal alkynyl groups (C≡C) in this compound enhance electrophilicity at the mercury center compared to alkyl-substituted derivatives like Mercury di-n-butyl. This makes dialkynylmercury compounds more reactive in transmetallation reactions .
  • Toxicity: All organomercury compounds are highly toxic, but alkyl derivatives (e.g., Mercury di-n-butyl) are particularly notorious for bioaccumulation and neurotoxicity. Alkynyl derivatives may exhibit different metabolic pathways due to their unsaturated bonds .

Analytical Considerations

Quantitative analysis of mercury compounds requires stringent protocols (e.g., calibration curves and quality control as per ). For this compound, advanced techniques like X-ray crystallography (using SHELX software ) or mass spectrometry (as with Mercury di-n-butyl ) are critical for structural elucidation.

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